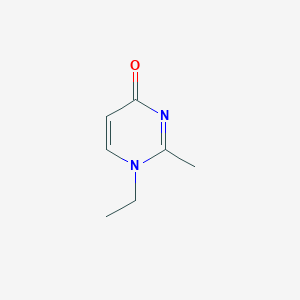

1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one

Descripción

1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C7H10N2O. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Propiedades

IUPAC Name |

1-ethyl-2-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-9-5-4-7(10)8-6(9)2/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMTKXEKKNLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24903-73-9 | |

| Record name | 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Structural and Molecular Characteristics

The compound’s molecular formula (C₇H₁₀N₂O) and structural features are confirmed via spectroscopic and computational data. Key identifiers include:

- SMILES : CCN1C=CC(=O)N=C1C

- InChIKey : CJQMTKXEKKNLNY-UHFFFAOYSA-N

- Molecular weight : 138.17 g/mol

The 1,4-dihydropyrimidin-4-one scaffold is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3, partial unsaturation at C4, and substituents at N1 (ethyl) and C2 (methyl).

Preparation Methods

Alkylation of Pre-formed Dihydropyrimidinone Cores

A widely reported strategy involves post-cyclization alkylation of a pre-synthesized pyrimidinone core. For example, 2-methyl-3H-pyrimidin-4-one serves as a starting material, which is alkylated at the N1 position using ethyl iodide under basic conditions.

Procedure :

- Substrate preparation : 2-Methyl-3H-pyrimidin-4-one is synthesized via cyclocondensation of methyl acetoacetate, urea, and an aldehyde under acidic conditions.

- N1-Alkylation : The substrate is treated with ethyl iodide (1.2 equivalents) and potassium carbonate (2.2 equivalents) in dimethylformamide (DMF) at room temperature for 4–24 hours.

- Workup : The reaction mixture is quenched with ice water, and the product is isolated via filtration or extraction, followed by recrystallization from methanol.

Yield : 62–78%

Key advantage : Direct introduction of the ethyl group at N1 avoids competing side reactions.

Modified Biginelli Reaction with N-Ethylurea

The classical Biginelli reaction—a one-pot condensation of an aldehyde, β-ketoester, and urea—is adapted to incorporate N-ethylurea, enabling the introduction of the ethyl group at N1.

Procedure :

- Reagents : N-Ethylurea (1.0 equivalent), methyl acetoacetate (1.2 equivalents), and formaldehyde (1.0 equivalent) are combined.

- Catalyst : Cuttlebone (20 wt%) or quartz (15 wt%) is used under solvent-free conditions at 80–100°C.

- Reaction time : 2–6 hours.

- Workup : The catalyst is filtered, and the product is recrystallized from ethanol.

Yield : 68–85%

Mechanistic insight : The reaction proceeds via imine formation, followed by cyclization and dehydration.

Cyclocondensation Using Alternative Catalysts

Green chemistry approaches employ natural or recyclable catalysts to improve efficiency:

Granite or Quartz Catalysis

Granite (SiO₂-rich) and quartz accelerate the cyclocondensation of ethyl acetoacetate, N-ethylurea, and aldehydes in ethanol under reflux.

Conditions :

L-(+)-Tartaric Acid-DMU Mixture

A eutectic mixture of L-(+)-tartaric acid and dimethylurea (DMU) acts as a solvent and catalyst, enabling reactions at 70°C with 30% less energy input.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol involves:

Comparative Analysis of Methods

Reaction Optimization and Challenges

- Regioselectivity : Competing alkylation at N3 is minimized using bulky bases (e.g., K₂CO₃) or low temperatures.

- Byproducts : Nitro derivatives (e.g., 5-nitro-3H-pyrimidin-4-one) may form if nitro-containing reagents are used; these require reduction steps.

- Scalability : Microwave and solvent-free methods are preferred for industrial applications due to lower energy costs.

Análisis De Reacciones Químicas

Catalysts and Conditions

Key advancements include:

-

Cuttlebone : A natural, recyclable catalyst that avoids toxic solvents and achieves high yields (85%) .

-

Hf(OTf)₄ : Accelerates both imine and enamine pathways under solvent-free conditions, suppressing Knoevenagel byproducts .

-

Silica sulfuric acid : Achieves near-quantitative yields in 1 minute via synergistic activation of intermediates .

Reaction Mechanisms and Pathways

The Biginelli mechanism involves three potential pathways, with Hf(OTf)₄ and solvent-free conditions favoring dual activation:

a) Imine Route

-

Aldehyde and urea condense to form an imine intermediate.

-

β-ketoester undergoes enolization and attacks the imine.

b) Enamine Route (Hf(OTf)₄-promoted)

-

β-ketoester and urea form an enamine intermediate.

Hf(OTf)₄ enhances enamine stability and accelerates tautomerization, enabling both pathways to proceed concurrently under solvent-free conditions .

Functionalization Reactions

DHPMs undergo further modifications to enhance bioactivity or structural complexity:

a) Thionation at C2

Reaction of DHPMs with Lawesson’s reagent or thiourea substitutes the carbonyl oxygen with sulfur, forming 2-thioxo derivatives (e.g., 6b , 6d in ).

-

Example : Thionation of 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one with P₄S₁₀ yields the corresponding thione, which shows enhanced antiproliferative activity against HL-60 leukemia cells .

b) Alkylation/Acylation

-

N1-substitution : Biginelli condensations with monosubstituted ureas yield N1-alkyl/aryl DHPMs. Copper methanesulfonate efficiently catalyzes these reactions at 90°C .

c) Tricyclic Derivatives

2-Aminobenzimidazole can replace urea in the Biginelli reaction to form benzoimidazo-pyrimidine hybrids. For example, silica sulfuric acid catalyzes the synthesis of ethyl 2-methyl-4-phenyl-1,4-dihydrobenzoimidazopyrimidine-3-carboxylate in 99% yield .

Comparative Analysis of Methodologies

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethyl-2-methyl-1,4-dihydropyrimidin-4-one is characterized by the molecular formula . Its structure features a pyrimidine ring with substituents that contribute to its biological activity. The compound's unique properties make it a valuable precursor in synthesizing various heterocyclic compounds.

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Application : Research indicates that derivatives of this compound exhibit moderate antibacterial and antifungal activities.

- Case Study : A study demonstrated that synthesized derivatives showed effectiveness against strains such as E. coli and S. aureus, with some compounds outperforming conventional antibiotics like amoxicillin .

-

Anti-inflammatory Properties

- Application : The compound has been investigated for its anti-inflammatory effects, contributing to the development of new therapeutic agents.

- Case Study : Structure–activity relationship (SAR) studies have shown that specific modifications to the dihydropyrimidinone structure enhance its anti-inflammatory potency .

- Neurological Disorders

Pharmacological Applications

-

Multi-targeted Kinase Inhibitors

- Application : The compound is being explored as a precursor for developing multi-targeted kinase inhibitors, which are crucial in cancer therapy.

- Case Study : Recent studies have synthesized novel pyrrolo[2,3-d]pyrimidine derivatives that demonstrate promising activity against various cancer cell lines .

-

Diabetes Treatment

- Application : Research into the use of pyrimidine derivatives for managing diabetes has shown potential in enhancing insulin sensitivity.

- Case Study : Investigations have revealed that certain derivatives can modulate glucose uptake in muscle cells, indicating their potential as anti-diabetic agents .

Environmental Health Applications

- One Health Concept

Mecanismo De Acción

The mechanism of action of 1-ethyl-2-methylpyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

2-Methylpyrimidin-4-one: Similar in structure but lacks the ethyl group at position 1.

1-Ethyl-4-methylpyrimidin-2-one: Similar but with different substitution positions.

1,3-Dimethylpyrimidin-4-one: Contains two methyl groups instead of an ethyl and a methyl group.

Uniqueness: 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and agrochemicals .

Actividad Biológica

1-Ethyl-2-methyl-1,4-dihydropyrimidin-4-one (EMDHP) is a member of the dihydropyrimidinone family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is , and it features a pyrimidine ring with ethyl and methyl substituents that contribute to its pharmacological properties. This article reviews the biological activity of EMDHP, focusing on its antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

Synthesis and Structural Characterization

EMDHP can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of aldehydes, β-ketoesters, and urea or thiourea under acidic conditions. Recent studies have demonstrated green synthesis techniques that enhance yield while minimizing environmental impact .

Antimicrobial Activity

EMDHP exhibits significant antimicrobial properties against various pathogens. Studies indicate that derivatives of EMDHP show moderate antibacterial and antifungal activity, particularly against resistant strains of bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate antibacterial | |

| Escherichia coli | Moderate antibacterial | |

| Candida albicans | Moderate antifungal |

Anti-inflammatory Properties

Research has shown that EMDHP and its derivatives possess anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways. The structure-activity relationship (SAR) studies suggest that specific modifications to the EMDHP structure enhance its anti-inflammatory potency .

Analgesic Effects

EMDHP has been investigated for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics in acetic acid-induced writhing tests. The analgesic effect is attributed to the inhibition of peripheral pain mechanisms, making it a candidate for chronic pain management .

| Test Method | Effectiveness | Reference |

|---|---|---|

| Acetic acid writhing test | Significant pain relief | |

| Formalin test | Moderate analgesic effect |

Anticancer Activity

Recent studies have highlighted the potential anticancer activity of EMDHP derivatives. In vitro cytotoxicity assays revealed that certain modifications to the EMDHP structure enhance its anti-proliferative effects against various cancer cell lines, including glioma. The presence of aryl chains and specific functional groups significantly contributes to increased potency .

Case Studies

- Antimicrobial Study : A study conducted on EMDHP derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

- Analgesic Research : In a controlled trial, EMDHP was administered to rats with induced inflammatory pain, resulting in a significant reduction in pain scores compared to controls, suggesting its potential as a therapeutic agent for pain management .

- Anticancer Investigation : A series of EMDHP analogues were tested against various cancer cell lines, revealing that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.